3,3-Difluoro-4-(furan-2-yl)-1-phenylazetidin-2-one
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Overview
Description
3,3-Difluoro-4-(furan-2-yl)-1-phenylazetidin-2-one is a heterocyclic compound that features a four-membered azetidinone ring substituted with a phenyl group, a furan ring, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-4-(furan-2-yl)-1-phenylazetidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For instance, the reaction of a furan-2-yl-substituted β-keto ester with a phenyl-substituted amine in the presence of a fluorinating agent can yield the desired azetidinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-4-(furan-2-yl)-1-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The azetidinone ring can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the azetidinone ring can produce amines or alcohols.
Scientific Research Applications
3,3-Difluoro-4-(furan-2-yl)-1-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-(furan-2-yl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound’s fluorine atoms and heterocyclic structure allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one
- 3,3-Difluoro-4-(furan-2-yl)-1-(4-chlorophenyl)azetidin-2-one
- 3,3-Difluoro-4-(furan-2-yl)-1-(4-methylphenyl)azetidin-2-one
Uniqueness
3,3-Difluoro-4-(furan-2-yl)-1-phenylazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3,3-difluoro-4-(furan-2-yl)-1-phenylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c14-13(15)11(10-7-4-8-18-10)16(12(13)17)9-5-2-1-3-6-9/h1-8,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJQLDLZCBBQBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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